molecular formula C31H43N5 B2474240 1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305335-36-8

1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2474240
CAS RN: 305335-36-8
M. Wt: 485.72
InChI Key: BOFMPYQLBICYLI-UHFFFAOYSA-N
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Description

The compound “1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural features, including a benzimidazole ring, a piperazine ring, and a nitrile group . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a piperazine ring, and a nitrile group. The benzimidazole ring is a fused aromatic ring structure that is part of many biologically active compounds .

Scientific Research Applications

Potent and Selective Inhibitors of Enzymes

Research into benzimidazole derivatives, similar to the specified chemical, has led to the development of potent and selective inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1. These inhibitors are significant in the treatment of metabolic diseases like type-2 diabetes. The synthesis of these compounds, labeled with carbon-13 and carbon-14, facilitates studies on drug metabolism and pharmacokinetics (Latli et al., 2017).

Antimicrobial Activities

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. Novel compounds have been shown to possess significant antimicrobial activities, providing a basis for developing new therapeutic agents against resistant strains of bacteria and fungi (Al‐Azmi & Mahmoud, 2020).

Antioxidant and Enzyme Inhibition

Compounds with benzimidazole cores have demonstrated notable antioxidant activities and potential as enzyme inhibitors. Specifically, derivatives have shown inhibitory effects on glucosidase enzymes, alongside their antioxidant capacities, suggesting a dual therapeutic potential in managing oxidative stress and related metabolic disorders (Özil et al., 2018).

Antifungal Activity

Some benzimidazole compounds containing piperazine moieties have been synthesized and shown to possess high antifungal activities against various strains. These findings highlight the potential of such derivatives in developing new antifungal therapies, especially against drug-resistant fungal infections (Jin et al., 2015).

Fluorescent Sensors for Metal Ions

Benzimidazole derivatives have been employed as fluorescent sensors for detecting metal ions such as Cu2+. These compounds exhibit significant fluorescence turn-on responses upon binding with Cu2+, offering a promising approach for the development of sensitive and selective sensors for environmental and biological applications (Liu et al., 2014).

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N5/c1-3-4-5-6-7-11-16-26-24(2)27(23-32)30-33-28-17-12-13-18-29(28)36(30)31(26)35-21-19-34(20-22-35)25-14-9-8-10-15-25/h12-13,17-18,25H,3-11,14-16,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFMPYQLBICYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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